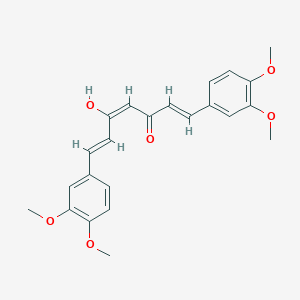
(1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one is a useful research compound. Its molecular formula is C23H24O6 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1E,4E,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one, also known as ASC-J9 or dimethylcurcumin, is a synthetic compound derived from curcumin. This compound has garnered attention in recent years due to its potential therapeutic applications in various biological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C23H24O6
- Molar Mass : 396.43 g/mol
- Density : 1.191 g/cm³
- Melting Point : 129-130 °C
- Storage Conditions : Sealed in a dry environment at 2-8 °C
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Androgen Receptor Activity : ASC-J9 has been shown to inhibit androgen receptor signaling pathways, which is significant in the context of prostate cancer treatment. It disrupts the transcriptional activity of the androgen receptor and promotes its degradation .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This can reduce inflammation-related damage in various tissues .
- Antioxidant Activity : It has been reported to scavenge free radicals and reduce oxidative stress markers in cellular models .
Biological Activities
The following table summarizes the various biological activities associated with this compound:
Prostate Cancer Treatment
A study conducted on prostate cancer cell lines demonstrated that ASC-J9 effectively reduced cell proliferation and induced apoptosis through the downregulation of androgen receptor signaling. The findings suggest that ASC-J9 could serve as a potential therapeutic agent for castration-resistant prostate cancer .
Neuroprotection
Research involving neuronal cell cultures indicated that this compound provided neuroprotective effects against oxidative stress-induced apoptosis. The compound was found to enhance cell viability and reduce markers of oxidative damage .
Anti-inflammatory Effects
In vitro studies showed that ASC-J9 significantly decreased the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory diseases .
属性
IUPAC Name |
(1E,4E,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGUKFHHNQMKJI-NFXRBXGASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=C\C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














